![molecular formula C23H30N2O2 B6124596 4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE](/img/structure/B6124596.png)
4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE
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Overview
Description
4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzamide group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents.
Introduction of the propan-2-yloxy group: This can be done through etherification reactions using alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine derivatives.
Benzamide derivatives: Compounds like N-(piperidine-4-yl) benzamide.
Uniqueness
4-[(PIPERIDIN-1-YL)METHYL]-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-[(3-propan-2-yloxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-22-8-6-7-20(15-22)16-24-23(26)21-11-9-19(10-12-21)17-25-13-4-3-5-14-25/h6-12,15,18H,3-5,13-14,16-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVBAUKYZKSNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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